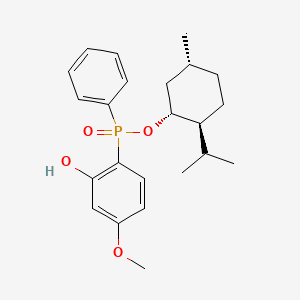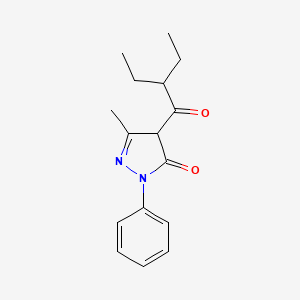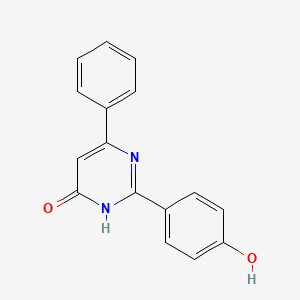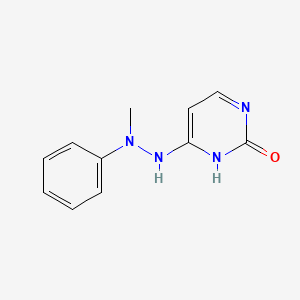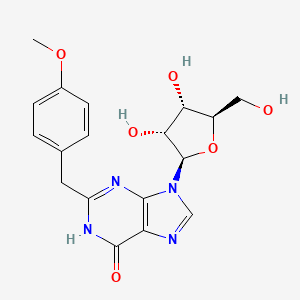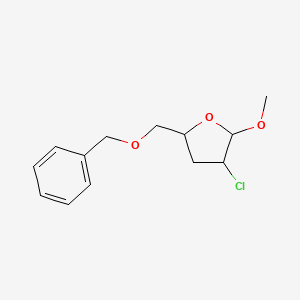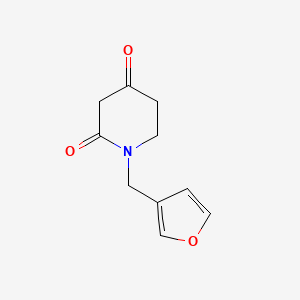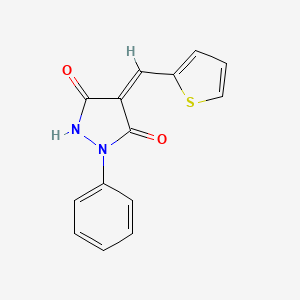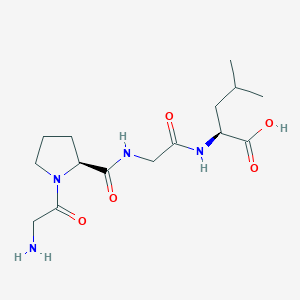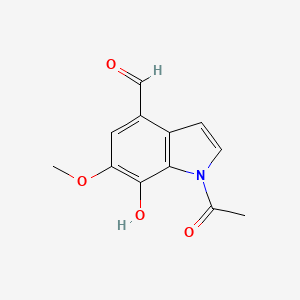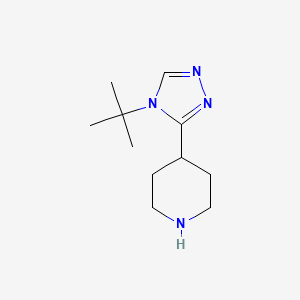
4-(4-(tert-Butyl)-4H-1,2,4-triazol-3-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(tert-Butyl)-4H-1,2,4-triazol-3-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl group and a 1,2,4-triazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(tert-Butyl)-4H-1,2,4-triazol-3-yl)piperidine typically involves the following steps:
Formation of the 1,2,4-Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile or amidine precursor.
Substitution on the Piperidine Ring: The piperidine ring is then functionalized with the triazole moiety through nucleophilic substitution reactions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted piperidine or triazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(4-(tert-Butyl)-4H-1,2,4-triazol-3-yl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
Medicinally, this compound has potential applications as a pharmacophore in drug design. Its triazole and piperidine moieties are common in many bioactive molecules, making it a valuable scaffold for developing new therapeutics.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further modification.
Wirkmechanismus
The mechanism of action of 4-(4-(tert-Butyl)-4H-1,2,4-triazol-3-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(tert-Butyl)-1H-1,2,4-triazole: Lacks the piperidine ring, making it less versatile in terms of chemical reactivity.
4-(4-Methyl)-4H-1,2,4-triazol-3-yl)piperidine: Similar structure but with a methyl group instead of a tert-butyl group, which may affect its steric and electronic properties.
1-(4-(tert-Butyl)-1H-1,2,4-triazol-3-yl)piperazine: Contains a piperazine ring instead of a piperidine ring, altering its biological activity and chemical reactivity.
Uniqueness
4-(4-(tert-Butyl)-4H-1,2,4-triazol-3-yl)piperidine is unique due to the combination of the triazole and piperidine rings, along with the bulky tert-butyl group. This combination provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H20N4 |
|---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
4-(4-tert-butyl-1,2,4-triazol-3-yl)piperidine |
InChI |
InChI=1S/C11H20N4/c1-11(2,3)15-8-13-14-10(15)9-4-6-12-7-5-9/h8-9,12H,4-7H2,1-3H3 |
InChI-Schlüssel |
JSPNRLCSXDSDNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C=NN=C1C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



